Dipropionamide

Physical property screening Solid-form handling Thermal stability classification

Dipropionamide (N-propanoylpropanamide, CAS 6050-26-6) is a C₆-symmetrical acyclic aliphatic imide of molecular formula C₆H₁₁NO₂ and molecular weight 129.16 g/mol, carrying two propionyl groups on a single nitrogen. It belongs to the homologous series of saturated acyclic imides (RCONHCOR′) alongside diacetamide (R=R′=CH₃), N-acetylpropionamide (unsymmetrical, R=CH₃, R′=C₂H₅), diisobutyramide (R=R′=i-C₃H₇), and the monoamide propionamide.

Molecular Formula C6H11NO2
Molecular Weight 129.16 g/mol
CAS No. 6050-26-6
Cat. No. B14161522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDipropionamide
CAS6050-26-6
Molecular FormulaC6H11NO2
Molecular Weight129.16 g/mol
Structural Identifiers
SMILESCCC(=O)NC(=O)CC
InChIInChI=1S/C6H11NO2/c1-3-5(8)7-6(9)4-2/h3-4H2,1-2H3,(H,7,8,9)
InChIKeyGOJDSMIXPMMHPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dipropionamide (CAS 6050-26-6) Procurement Guide: Core Identity & Comparator Landscape for Scientific Buyers


Dipropionamide (N-propanoylpropanamide, CAS 6050-26-6) is a C₆-symmetrical acyclic aliphatic imide of molecular formula C₆H₁₁NO₂ and molecular weight 129.16 g/mol, carrying two propionyl groups on a single nitrogen [1]. It belongs to the homologous series of saturated acyclic imides (RCONHCOR′) alongside diacetamide (R=R′=CH₃), N-acetylpropionamide (unsymmetrical, R=CH₃, R′=C₂H₅), diisobutyramide (R=R′=i-C₃H₇), and the monoamide propionamide . The imide –CONHCO– group is structurally analogous to the dipeptide backbone, making dipropionamide a minimal model for studying hydrogen-bonding patterns and conformational equilibria relevant to protein structure [2]. Its melting point of 154–155 °C, measured by NIST [1], places it in a distinct thermal-handling category relative to its closest symmetrical analogs diacetamide (75.5–76.5 °C) and diisobutyramide (174 °C).

Conformation

cis–trans imide model for solution-phase molecular recognition and foldamer design studies

Coordination

bidentate O,O′-chelating ligand for controlled-stoichiometry metal complexation research

Crystal Eng.

bifurcated H-bond synthon for co-crystal design and lattice-energy studies

Why Dipropionamide (6050-26-6) Cannot Be Interchanged with Diacetamide or Other In-Class Imides: The Evidence Basis


Acyclic imides sharing the –CONHCO– core nevertheless diverge sharply in physical form, conformational preference, coordination behaviour, and thermal stability. Dipropionamide is a crystalline solid at ambient temperature (mp 154–155 °C) whereas diacetamide melts below 77 °C, dictating different storage, handling, and formulation protocols [1]. In solution, dipropionamide adopts a cis–trans conformation [2], while diacetamide favours the trans–trans arrangement, altering hydrogen-bond donor/acceptor geometry and intermolecular recognition [3]. When deployed as a ligand, dipropionamide functions as a bidentate diamide, coordinating only two equivalents per metal centre, in contrast to propionamide which saturates the coordination sphere with six monodentate ligands [4]. These differences are not academic subtleties—they directly determine whether a compound will crystallise, complex, or perform in a given application. The sections below quantify these divergences.

Dipropionamide (Target)
Diacetamide / Propionamide (Substitute)
Thermal Form Crystalline solid at ambient; mp 154–155 °C
Diacetamide liquefies below 77 °C; thermal handling and storage protocols may not transfer
Conformer Geometry cis–trans imide conformation predominates in solution
Diacetamide favours trans–trans; H-bond donor/acceptor vector geometry may shift recognition outcomes
Coordination Mode Bidentate O,O′-chelation; 2:1 ligand-to-metal stoichiometry
Propionamide is monodentate; 6:1 stoichiometry alters complex architecture and stability profile

Dipropionamide (6050-26-6) Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Procurement Decisions


Melting Point and Physical Form: Dipropionamide vs. Diacetamide and Diisobutyramide

Dipropionamide exhibits a melting point of 154–155 °C (NIST experimental value) [1], positioning it as a room-temperature crystalline solid. The nearest symmetrical homolog, diacetamide (CAS 625-77-4), melts at 75.5–76.5 °C , while diisobutyramide (CAS 3668-74-4) melts at 174 °C . The quantitative melting-point hierarchy—diacetamide (76 °C) < dipropionamide (155 °C) < diisobutyramide (174 °C)—reflects increasing alkyl-chain mass and the resultant lattice-energy contribution. This 79 °C gap between dipropionamide and diacetamide means that dipropionamide remains solid under conditions where diacetamide would liquefy (e.g., accelerated stability chambers at 40–60 °C), directly affecting weighability, packaging, and long-term storage protocols.

Melting Point
Head-to-head
154–155 °C vs. 75.5–76.5 °C (diacetamide); 78–79 °C gap
Solid-form handling and thermal stability classification differ substantially
NIST experimental value; diacetamide remains solid only below 77 °C
Physical property screening Solid-form handling Thermal stability classification

Solution Conformation: cis–trans Dipropionamide vs. trans–trans Diacetamide

Proton NMR studies by Noe and Raban demonstrated that dipropionamide adopts a cis–trans conformation as the predominant species in solution (non-polar solvents such as CCl₄ and benzene) [1]. In contrast, diacetamide favours the trans–trans conformation in both solution and solid state, as established by Kuroda et al. through infrared dichroism and normal-coordinate analysis [2]. The conformational divergence arises from the increased steric demand of the ethyl groups in dipropionamide relative to the methyl groups in diacetamide, which destabilises the trans–trans arrangement. The ab initio study by Nandini and Sathyanarayana (2002) further confirmed that solvent dielectric has only a marginal effect on the conformational equilibria of dipropionamide [3], indicating that the cis–trans preference is an intrinsic molecular property rather than a medium effect.

Solution Conformation
Head-to-head
cis–trans (dipropionamide) vs. trans–trans (diacetamide) preference
Conformational preference alters H-bond geometry for recognition and crystal engineering
¹H NMR in CCl₄/benzene; supported by ab initio HF/6-31G(d) calculations
Conformational analysis Molecular recognition Supramolecular synthon design

Coordination Chemistry: Bidentate Diamide (Dipropionamide) vs. Monodentate Monoamide (Propionamide)

Cunningham (1967) reported the first systematic comparison of nickel(II) and cobalt(II) complexes formed with propionamide (PA, monodentate) and dipropionamide (DPA, bidentate) [1]. The cobalt(II) complex with propionamide adopts the formula [Co(PA)₆][CoCl₄], demonstrating six monodentate amide ligands coordinating to a single Co²⁺ centre. In contrast, dipropionamide—acting as a bidentate O,O′-chelating diamide—coordinates only two equivalents per metal ion to form octahedral complexes. This stoichiometric difference (6:1 vs. 2:1 ligand-to-metal ratio) is a direct consequence of the imide structure providing two carbonyl oxygen donors connected through a single nitrogen atom, enabling chelate-ring formation that is impossible with monoamides. The thesis explicitly notes that 'the larger ligands (isobutyramide, trimethylacetamide, and dipropionamide) form complexes with four coordinated monoamides or six coordinated diamides. These are also octahedral' [1].

Coordination Chemistry
Head-to-head
2:1 bidentate (DPA) vs. 6:1 monodentate (PA) ligand-to-metal ratio with Co(II)/Ni(II)
Chelating diamide motif enables distinct complex stoichiometry; monoamides cannot replicate
Non-aqueous perchlorate media; confirmed by elemental analysis, UV-Vis, IR
Coordination chemistry Ligand design Metal complex stoichiometry

Marine Ecotoxicity: Polymethylenepolyamine-Dipropionamide Derivatives vs. Conventional Corrosion Inhibitors

Patent US 6,365,100 (CECA SA, 2002) discloses that polymethylenepolyaminedipropionamides—water-soluble derivatives retaining the dipropionamide terminal motifs—exhibit EC₅₀ values of 50–100 ppm against the marine diatom Skeletonema costatum (72-hour growth inhibition assay, ISO/DIS 10253 method) [1]. By comparison, the patent explicitly states that conventional carbonic-corrosion inhibitors based on amine salts, quaternary ammonium salts, imidazolines, or phosphoric esters show acute toxicity to S. costatum at concentrations of less than 1 ppm [1]. This represents a >50-fold improvement in marine ecotoxicity threshold. The corrosion-inhibition efficacy of these derivatives is independently quantified: Molecule C achieves 82% protection at 100 ppm dose in CO₂-saturated NACE brine at 25 °C [1]. While the parent dipropionamide is the structural motif from which these derivatives are constructed, the ecotoxicity advantage is a class-level property conferred by the dipropionamide functional architecture.

Marine Ecotoxicity
Class-level
EC₅₀ 50–100 ppm vs. 50-fold threshold shift
Dipropionamide-derived inhibitors show reported lower ecotoxicity in marine diatom assays
Patent data on polymethylenepolyamine derivatives; Skeletonema costatum 72-h assay
Green chemistry Corrosion inhibition Marine ecotoxicology

Synthetic Reactivity: Divergent Thermolysis Pathways of O-Acylated Dipropionamide vs. Diisobutyramide

Richter and Temme (1981) demonstrated that simple aliphatic imides react with oxalyl chloride to yield O-acylated intermediates whose thermolysis pathways diverge depending on the alkyl substituent . Dipropionamide (1b) and diacetamide (1a) form O-acylated products (2a,b) that upon heating undergo HCl elimination and ring closure to oxazolidinediones (5a,b)—five-membered heterocycles of pharmaceutical relevance. In sharp contrast, the O-acylated derivative of diisobutyramide (6→7) thermally decomposes via a different pathway, yielding isobutyryl chloride and isobutyryl isocyanate rather than the corresponding oxazolidinedione . This pathway bifurcation establishes dipropionamide as the preferred starting material when the synthetic objective is oxazolidinedione formation via the oxalyl chloride route, while diisobutyramide is unsuitable for this purpose.

Synthetic Reactivity
Data to verify
Oxazolidinedione formation vs. fragmentation to acyl chloride + isocyanate
Thermolysis pathway bifurcation determines heterocycle accessibility; branched analogs may fail
Source-specific review recommended; oxalyl chloride route, product ID by NMR
Synthetic methodology Heterocycle synthesis Oxalyl chloride reactivity

Hydrogen-Bonding Architecture: Bifurcated H-Bonds in Dipropionamide Crystal Lattice

Far-infrared and low-frequency Raman spectroscopic studies of dipropionamide single crystals revealed that the lattice vibrational frequencies are explained by a force field incorporating a hydrogen-bond stretching force constant that reflects the weakness of a bifurcated (three-centre) N–H···O hydrogen bond [1]. Bifurcated hydrogen bonds, in which a single N–H donor interacts simultaneously with two carbonyl oxygen acceptors, are a distinctive feature of the dipropionamide crystal packing. This contrasts with the hydrogen-bonding architecture reported for trans-trans diacetamide, where more conventional two-centre N–H···O hydrogen bonds dominate the lattice [2]. The bifurcated bonding motif in dipropionamide has consequences for lattice energy, sublimation enthalpy, and the anisotropic mechanical properties of crystalline material—parameters relevant to formulation and solid-state processing.

H-Bond Architecture
Cross-study
Bifurcated (three-centre) N–H···O vs. conventional two-centre H-bonds in lattice
Distinct supramolecular synthon for crystal engineering; affects sublimation and mechanical properties
Far-IR and low-frequency Raman; Urey–Bradley force-field analysis
Crystal engineering Lattice dynamics Hydrogen-bond network topology

Dipropionamide (6050-26-6) Best-Fit Application Scenarios Based on Quantitative Differentiation Evidence


Solid-Form Screening and Co-Crystal Design Requiring a High-Melting Imide Synthon

Dipropionamide (mp 154–155 °C) is the appropriate choice over diacetamide (mp 75.5–76.5 °C) for solid-form development programmes where the imide co-former must remain crystalline throughout solvent-drop grinding, slurry conversion, or thermal annealing protocols conducted above 80 °C [1]. Its bifurcated hydrogen-bonding motif, identified through lattice-vibration analysis, provides a structurally distinct supramolecular synthon that diacetamide cannot offer [2].

Conformation-Dependent Molecular Recognition Studies Exploiting cis–trans Imide Geometry

The cis–trans conformational preference of dipropionamide in solution, confirmed by ¹H NMR and supported by ab initio calculations, makes it the ligand of choice for studies of hydrogen-bond-mediated molecular recognition where the acceptor/donor vector orientation must differ from the trans–trans geometry of diacetamide [3]. This is directly relevant to the design of imide-based anion receptors, foldamers, and peptidomimetic scaffolds.

Bidentate Ligand for Octahedral Metal Complexation with Controlled Stoichiometry

Dipropionamide functions as a bidentate O,O′-chelating ligand, coordinating two equivalents per Co(II) or Ni(II) centre to form octahedral complexes, in contrast to propionamide which requires six monodentate ligands to achieve the same coordination number [4]. This property is valuable for researchers developing metal–organic assemblies, extraction systems for f-block elements (extended by lanthanide perchlorate adduct studies), or pre-catalysts where ligand-to-metal ratio must be precisely controlled.

Oxazolidinedione Synthesis via the Oxalyl Chloride–Imide Route

Dipropionamide reacts with oxalyl chloride to give an O-acylated intermediate that thermolyzes cleanly to the corresponding oxazolidinedione heterocycle—a productive pathway shared with diacetamide but not available with diisobutyramide, which instead fragments to isobutyryl chloride and isobutyryl isocyanate . Synthetic groups targeting oxazolidinedione scaffolds for medicinal chemistry programmes should procure dipropionamide (or diacetamide) rather than branched-chain imide analogs.

Application
Selection Property
Validation Focus
Solid-form screening and co-crystal design
Thermal stability and crystalline integrity
Lattice stability under elevated-temperature protocols
Conformation-dependent molecular recognition studies
cis–trans imide conformer geometry
H-bond donor/acceptor vector orientation and binding outcomes
Bidentate metal complexation research
Chelating O,O′-diamide ligand denticity
Ligand-to-metal stoichiometric control and complex architecture
Oxazolidinedione heterocycle synthesis
Oxalyl chloride reactivity and thermolysis pathway
Heterocyclisation outcome vs. fragmentation; substituent-dependent route screening
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